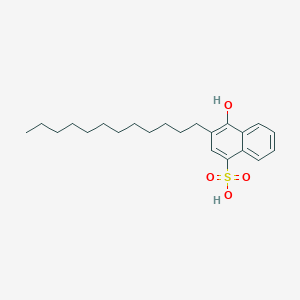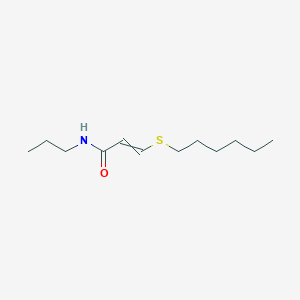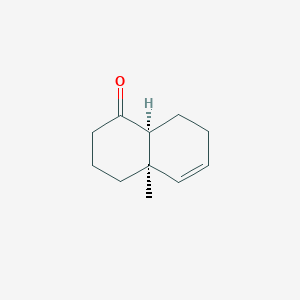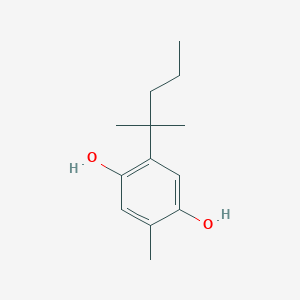![molecular formula C32H21N5O B14485117 1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one CAS No. 64142-49-0](/img/structure/B14485117.png)
1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one is a complex organic compound featuring a benzimidazole, quinoline, and naphthalene moiety
準備方法
The synthesis of 1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as benzimidazole and quinoline derivatives, followed by their coupling with naphthalene-based compounds. Common reaction conditions include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial production methods for such complex molecules may involve optimization of reaction conditions to increase yield and purity. Techniques like microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability .
化学反応の分析
1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one has diverse applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound can be utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and quinoline moieties are known to bind to various biological targets, modulating their activity and leading to therapeutic effects. The compound may also interfere with cellular pathways, such as signal transduction or gene expression .
類似化合物との比較
Similar compounds include other benzimidazole and quinoline derivatives, such as:
1H-Benzimidazol-2-yl-quinoline: Known for its antimicrobial and anticancer properties.
2-Phenylquinoline: Used in the development of fluorescent probes and materials.
Naphthalen-2(1H)-one derivatives: Employed in the synthesis of dyes and pharmaceuticals
The uniqueness of 1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one lies in its combined structural features, which confer a broad range of chemical reactivity and biological activity.
特性
CAS番号 |
64142-49-0 |
|---|---|
分子式 |
C32H21N5O |
分子量 |
491.5 g/mol |
IUPAC名 |
1-[[3-[4-(1H-benzimidazol-2-yl)quinolin-2-yl]phenyl]hydrazinylidene]naphthalen-2-one |
InChI |
InChI=1S/C32H21N5O/c38-30-17-16-20-8-1-2-11-23(20)31(30)37-36-22-10-7-9-21(18-22)29-19-25(24-12-3-4-13-26(24)33-29)32-34-27-14-5-6-15-28(27)35-32/h1-19,36H,(H,34,35) |
InChIキー |
PXMNDJVYDQYNFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=O)C2=NNC3=CC=CC(=C3)C4=NC5=CC=CC=C5C(=C4)C6=NC7=CC=CC=C7N6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,10,10-Trimethyl-3-azabicyclo[5.2.1]decane-2,6-dione](/img/structure/B14485041.png)


![1(2H)-Naphthalenone, 2-[(3-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14485059.png)

![Bicyclo[5.2.0]nonan-8-one](/img/structure/B14485069.png)

![Diethyl [(4-iodoanilino)(phenyl)methyl]phosphonate](/img/structure/B14485076.png)


![Oxazolo[4,5-c]quinolin-4(5H)-one, 5-methyl-2-(4-methylphenyl)-](/img/structure/B14485101.png)


![1-[(2-Hydroxyethyl)amino]-3-[(1H-inden-4-yl)oxy]propan-2-ol](/img/structure/B14485129.png)
